1-Benzyl-5-oxopyrrolidine-3-carbothioamide
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Overview
Description
1-Benzyl-5-oxopyrrolidine-3-carbothioamide is a chemical compound with the molecular formula C12H14N2OS It is a derivative of pyrrolidine, characterized by the presence of a benzyl group attached to the nitrogen atom, a keto group at the 5-position, and a carbothioamide group at the 3-position
Preparation Methods
The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbothioamide typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine, benzyl chloride, and thiourea.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Synthetic Route:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-oxopyrrolidine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The carbothioamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Benzyl-5-oxopyrrolidine-3-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-oxopyrrolidine-3-carbothioamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the carbothioamide group allows for the formation of strong hydrogen bonds and other interactions with the target protein, enhancing its inhibitory effect.
Comparison with Similar Compounds
1-Benzyl-5-oxopyrrolidine-3-carbothioamide can be compared with other similar compounds, such as:
1-Benzyl-5-oxopyrrolidine-3-carboxamide: This compound differs by having a carboxamide group instead of a carbothioamide group, which affects its reactivity and interaction with biological targets.
1-Benzyl-5-oxopyrrolidine-3-thioamide: Similar to the carbothioamide derivative but with a thioamide group, which may exhibit different chemical and biological properties.
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group, making it more acidic and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-5-oxopyrrolidine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFCYZDZTNOJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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